3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉Cl₂NO. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenoxy group substituted with chlorine and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 2-chloro-4-isopropylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride
- 2-Chloro-4-isopropylphenoxyacetic acid
- 2-Chloro-4-isopropylphenoxyethanol
Uniqueness
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications compared to its analogs.
Properties
IUPAC Name |
3-(2-chloro-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(2)10-3-4-13(12(14)7-10)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHIGZRNQDFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-60-9 | |
Record name | Pyrrolidine, 3-[2-chloro-4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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